molecular formula C19H24O2 B12645447 Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- CAS No. 64930-88-7

Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy-

Cat. No.: B12645447
CAS No.: 64930-88-7
M. Wt: 284.4 g/mol
InChI Key: GKHPQDDERHUQIZ-UHFFFAOYSA-N
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Description

Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- is an organic compound that features a benzene ring substituted with a 3,3-dimethylbutoxy group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- typically involves the reaction of 1-bromo-3-phenoxybenzene with 3,3-dimethylbutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-dimethyl-: A simpler aromatic compound with two methyl groups on the benzene ring.

    3-[(3,3-dimethylbutoxy)methyl]benzene-1-carbothioamide: A structurally related compound with a carbothioamide group.

Uniqueness

Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- is unique due to the presence of both a 3,3-dimethylbutoxy group and a phenoxy group on the benzene ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

64930-88-7

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

1-(3,3-dimethylbutoxymethyl)-3-phenoxybenzene

InChI

InChI=1S/C19H24O2/c1-19(2,3)12-13-20-15-16-8-7-11-18(14-16)21-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3

InChI Key

GKHPQDDERHUQIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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